molecular formula C5H9KO6 B093781 Potassium D-arabinonate CAS No. 15770-22-6

Potassium D-arabinonate

Cat. No. B093781
CAS RN: 15770-22-6
M. Wt: 204.22 g/mol
InChI Key: HSMKJRYJAZFMNP-PSRPMNHMSA-M
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Description

Potassium D-arabinonate is a biochemical used for proteomics research . It has a molecular formula of C5H10KO6 and a molecular weight of 205.23 .


Synthesis Analysis

The synthesis of Potassium D-arabinonate involves several methods . The reaction conditions involve the use of sulfuric acid at 80 - 90 degrees Celsius for 0.5 hours .


Molecular Structure Analysis

The molecular structure of Potassium D-arabinonate consists of a molecular formula C5H9KO6 . The average mass is 204.220 Da and the monoisotopic mass is 204.003616 Da .

Scientific Research Applications

  • Kinetics and Mechanism of Epimerization in Aldopentonic Acid Potassium Salts : The epimerization of potassium salts, including D-ribonic, D-lyxonic, and D-xylonic acids, has been studied. This research is crucial for understanding the chemical processes involving potassium salts in various biological and industrial contexts (Kalman et al., 1987).

  • Potassium-Solubilizing Bacteria in Agriculture : Research shows that potassium-solubilizing bacteria can enhance potassium uptake in plants, which is crucial for growth. This highlights the role of potassium in agriculture and its impact on plant health and productivity (Pramanik et al., 2018).

  • Genetic Analysis of Potassium Use Efficiency in Plants : Studies on Brassica oleracea show genetic factors affecting potassium utilization efficiency, shedding light on how plants adapt to different potassium availability and informing breeding practices for improved crop resilience (White et al., 2010).

  • Future Research Needs on Potassium in Agriculture : This review emphasizes the need for more research on potassium in soils and plants, including its availability, role in plant physiology, and its impact on environmental sustainability (Römheld & Kirkby, 2010).

  • Potassium Nutrition's Effect on Pest and Disease Resistance : Studies suggest that potassium status in plants influences their susceptibility to pathogens and insects. This understanding is crucial for developing strategies for crop protection and sustainable agriculture (Amtmann et al., 2008).

  • Role of Potassium Channels in Plant Nutrition : Research on the AKT1 potassium channel in Arabidopsis thaliana highlights its importance in potassium uptake and plant growth, particularly in low potassium environments (Hirsch et al., 1998).

  • Potassium in Root Growth and Development : This review summarizes the role of potassium in root growth and development, emphasizing its importance in plant stress response and agricultural productivity (Šustr et al., 2019).

  • Potassium-Dependent Transcriptome of Arabidopsis : This study demonstrates the influence of potassium on gene expression in Arabidopsis, showing the integral role of potassium in various physiological processes (Armengaud et al., 2004).

  • Potassium Transporter AtHAK5 in Arabidopsis Roots : Research into the AtHAK5 potassium transporter gene provides insights into high-affinity potassium uptake in plants, which is critical for understanding how plants adapt to varying soil mineral conditions (Gierth et al., 2005).

  • Genetic Approaches for Improving Crop Potassium Acquisition and Utilization : This paper discusses the potential of genetic modification to enhance potassium utilization efficiency in crops, which is important for sustainable agricultural practices and food security (Wang & Wu, 2015).

Safety And Hazards

While specific safety and hazard information for Potassium D-arabinonate is not available, it’s important to handle all chemical substances with care. General safety measures include wearing safety glasses, impervious gloves, and a fire-retardant laboratory coat .

properties

IUPAC Name

potassium;(2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O6.K/c6-1-2(7)3(8)4(9)5(10)11;/h2-4,6-9H,1H2,(H,10,11);/q;+1/p-1/t2-,3-,4+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMKJRYJAZFMNP-PSRPMNHMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9KO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884849
Record name D-Arabinonic acid, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium D-arabinonate

CAS RN

15770-22-6
Record name D-Arabinonic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015770226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Arabinonic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Arabinonic acid, potassium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20884849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium D-arabinonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
WJ Humphlett - Carbohydrate Research, 1967 - Elsevier
… Addition of hydrogen chloride to potassium D-arabinonate and benzyl, butyl, isobutyl, … has been prepared by conversion of potassium D-arabinonate into the calcium salt, followed by …
Number of citations: 71 www.sciencedirect.com
K Bock, I Lundt, C Pedersen - Carbohydrate Research, 1982 - Elsevier
… Treatment of potassium D-arabinonate (7) with HBA for 20 h followed by deacetylation with methanol gave a complex mixture. The main product was SbromoSdeoxy-D-arabinono-1.4-…
Number of citations: 18 www.sciencedirect.com
SJJ Brouns, J Walther, APL Snijders… - Journal of Biological …, 2006 - ASBMB
… Standard reactions were performed using 10 mm potassium d-arabinonate in the presence of 1 mm MgCl 2 . The formation of 2-keto-3-deoxy-acid reaction products was determined …
Number of citations: 122 www.jbc.org
LX Gan, PA Seib - Carbohydrate research, 1991 - Elsevier
… oxidizedZb to potassium D-arabinonate (mp 220-225”) and the potassium salt converted2 … Liang and XS Liu for preparing potassium D-arabinonate, and the US Department of Energy …
Number of citations: 13 www.sciencedirect.com
YTS Liang, XS Liu, PA Seib - Journal of carbohydrate chemistry, 1990 - Taylor & Francis
… to potassium D-arabinonate (78%) using oxygen in potassium hydroxide solution. After the … During that time potassium D-arabinonate crystallized from the mixture, and methanol lost …
Number of citations: 11 www.tandfonline.com
MA Shalaby, HS Isbell… - Journal of carbohydrate …, 1995 - Taylor & Francis
… Thus, D-glucose, when oxidized with oxygen (or air) in dilute KOH solution affords potassium D-arabinonate and potassium formate in relatively high yields. Careful examination of the …
Number of citations: 5 www.tandfonline.com
N Vempala, AJ Shree - Indian Journal of Advances in Chemical …, 2022 - ijacskros.com
… D-Glucose 4 was treated with oxygen in the presence of KOH solution to give potassium D-arabinonate 5 [15]. The resulting potassium D-arabinonate 5 was converted into lactone 6 by …
Number of citations: 0 www.ijacskros.com
KE HEPNER JR - 1972 - search.proquest.com
… Use of carbon-lL labeled potassium-D-arabinonate was next studied for determining the … of potassium-D-arabinonate by isotope dilution techniques. Labeled potassium D-arabinonate …
Number of citations: 2 search.proquest.com
HS Isbell, HL Frush, Z Orhanovic - Carbohydrate Research, 1974 - Elsevier
Because, in the presence of a large excess of alkaline hydroperoxides, aldoses are oxidized stepwise to formic acid, it was expected that alduronic acids would be degraded to formic …
Number of citations: 2 www.sciencedirect.com
FR Venema, JA Peters, H van Bekkum - Journal of molecular catalysis, 1992 - Elsevier
… Potassium D-arabinonate and the D-ribonic acid lactone were purchased from Fluka, while D-xylonic acid and potassium D-lyxonate were obtained by selective oxidation of Dxylose …
Number of citations: 49 www.sciencedirect.com

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